9H-Carbazole-3-sulfonyl chloride
Overview
Description
9H-Carbazole-3-sulfonyl chloride is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their stability and versatility in various chemical reactions. The sulfonyl chloride group attached to the 3-position of the carbazole ring enhances its reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-3-sulfonyl chloride typically involves the sulfonation of 9H-carbazole followed by chlorination. One common method includes the reaction of 9H-carbazole with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3-position. The reaction is usually carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 9H-Carbazole-3-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The carbazole ring can undergo oxidation to form carbazole-3-sulfonic acid or reduction to form carbazole-3-sulfonamide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
9H-Carbazole-3-sulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 9H-Carbazole-3-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group acts as an electrophile, facilitating nucleophilic substitution reactions. The carbazole ring’s aromatic nature and nitrogen atom contribute to its stability and reactivity, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
9H-Carbazole-3-sulfonic Acid: Similar structure but with a sulfonic acid group instead of sulfonyl chloride.
9H-Carbazole-3-sulfonamide: Contains a sulfonamide group, offering different reactivity and applications.
9H-Carbazole-3-sulfonate Esters: Formed by the reaction of 9H-Carbazole-3-sulfonyl chloride with alcohols.
Uniqueness: this compound is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
9H-carbazole-3-sulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2S/c13-17(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPNVCJKKPZEIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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